molecular formula C14H13ClN2O4 B2964276 methyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate CAS No. 326902-86-7

methyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate

Cat. No.: B2964276
CAS No.: 326902-86-7
M. Wt: 308.72
InChI Key: ZTLCHTJPVBVSOU-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate is a chemical compound with the molecular formula C14H13ClN2O4 It is known for its unique structure, which includes a chlorophenyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate typically involves the reaction of 2-chlorobenzoyl chloride with methyl 2-aminoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chlorinated compounds and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Methyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorophenyl)acetate: Similar in structure but lacks the oxazole ring, resulting in different reactivity and applications.

    3-(2-Chlorophenyl)-5-methyl-1,2-oxazole:

Uniqueness

Methyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. The presence of the oxazole ring, chlorophenyl group, and formamidoacetate moiety allows for interactions with a wide range of chemical and biological targets, making it a versatile compound in research and industry .

Properties

IUPAC Name

methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c1-8-12(14(19)16-7-11(18)20-2)13(17-21-8)9-5-3-4-6-10(9)15/h3-6H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLCHTJPVBVSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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